N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N,5-dimethylpyrazine-2-carboxamide
Description
N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N,5-dimethylpyrazine-2-carboxamide is a complex organic compound with a unique structure that includes both hydroxyl and pyrazine functional groups
Properties
IUPAC Name |
N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N,5-dimethylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-9-4-14-10(5-13-9)11(18)15(3)6-12(2,7-16)8-17/h4-5,16-17H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVZLEJPWCBAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N(C)CC(C)(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N,5-dimethylpyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrazine with a suitable carboxylic acid derivative under controlled conditions to form the carboxamide linkage. The hydroxyl groups are introduced through subsequent reactions involving hydroxylation agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N,5-dimethylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxamide group may produce primary amines.
Scientific Research Applications
N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N,5-dimethylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N,5-dimethylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and pyrazine groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N,5-dimethylpyrazine-2-carboxamide
- N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N,5-dimethylpyrazine-2-carboxylate
- N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N,5-dimethylpyrazine-2-carboxylamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
